3-methoxy-N-(1-methyl-6-oxo-5-piperidin-1-yl-1,6-dihydropyridazin-4-yl)benzamide
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Description
3-methoxy-N-(1-methyl-6-oxo-5-piperidin-1-yl-1,6-dihydropyridazin-4-yl)benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the protein kinase B-Raf, which is involved in cell proliferation and survival pathways.
Scientific Research Applications
Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring, a component of the compound, is a common feature in many biologically active compounds . It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Antibacterial Effects
While specific studies on the compound were not found, related compounds have been studied for their antibacterial effects . The introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates .
Treatment of Autoimmune and Inflammatory Conditions
Spiropyrrolidines, in which the pyrrolidine ring is spiro-fused with an imidazole ring, are used for the treatment of certain autoimmune and inflammatory conditions .
Oncological Applications
Spiropyrrolidines are also used in the treatment of oncological conditions . The specific mechanisms and applications would depend on the exact structure and functional groups of the compound.
Protodeboronation in Organic Synthesis
The compound could potentially be used in organic synthesis, specifically in protodeboronation reactions . Protodeboronation is a valuable transformation in organic synthesis, allowing for the removal of the boron moiety at the end of a sequence .
Computational Investigations
The compound could be used in computational investigations to optimize results for certain chemical structures . The NBO analysis could confirm the highest stabilization energy, from bonding LP (1) - N22 to anti-bonding π* (N21 - C24) .
properties
IUPAC Name |
[4-(4-bromophenyl)-6-chloro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN2O3S/c20-13-3-6-15(7-4-13)23-12-18(19(24)22-9-1-2-10-22)27(25,26)17-8-5-14(21)11-16(17)23/h3-8,11-12H,1-2,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZQSIKSDONCCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(1-methyl-6-oxo-5-piperidin-1-yl-1,6-dihydropyridazin-4-yl)benzamide |
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